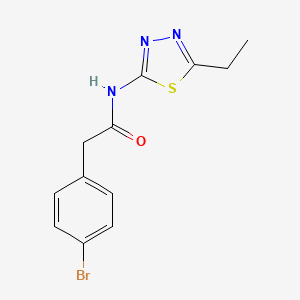![molecular formula C17H16F3NO2 B5867354 2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5867354.png)
2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-N-[3-(trifluoromethyl)benzyl]benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as EF24 and is known for its anti-inflammatory and anti-cancer properties. Additionally, we will list several future directions for further research on this compound.
Aplicaciones Científicas De Investigación
EF24 has been extensively studied for its potential applications in various fields, including cancer research, inflammation, and neurological disorders. Studies have shown that EF24 has anti-cancer properties and can inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. Additionally, EF24 has been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Furthermore, EF24 has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Mecanismo De Acción
The mechanism of action of EF24 is still not fully understood, but it is believed to involve the inhibition of various signaling pathways in cells. EF24 has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer cell growth. Additionally, EF24 has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and cellular detoxification.
Biochemical and Physiological Effects:
EF24 has been shown to have various biochemical and physiological effects on cells and tissues. Studies have shown that EF24 can induce apoptosis (programmed cell death) in cancer cells, reduce inflammation in various tissues, and improve cognitive function in animal models of neurological disorders. Additionally, EF24 has been shown to have antioxidant properties and can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EF24 has several advantages for lab experiments, including its low toxicity and high stability. Additionally, EF24 is relatively easy to synthesize and can be obtained in large quantities. However, EF24 also has some limitations for lab experiments, including its poor solubility in water and its tendency to degrade in the presence of light and air.
Direcciones Futuras
There are several future directions for further research on EF24. One area of research is the development of more efficient synthesis methods for EF24. Additionally, further studies are needed to fully understand the mechanism of action of EF24 and its potential applications in various fields. Furthermore, studies are needed to investigate the potential side effects of EF24 and its safety for human use. Finally, further research is needed to explore the potential use of EF24 in combination with other drugs for the treatment of various diseases.
Métodos De Síntesis
The synthesis of EF24 involves the reaction of 1,2-dibromoethane with 3-(trifluoromethyl)benzaldehyde, followed by the reaction of the resulting product with 2-aminobenzamide. The final product is obtained through the purification of the resulting mixture. This synthesis method has been widely used to produce EF24 for various research studies.
Propiedades
IUPAC Name |
2-ethoxy-N-[[3-(trifluoromethyl)phenyl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F3NO2/c1-2-23-15-9-4-3-8-14(15)16(22)21-11-12-6-5-7-13(10-12)17(18,19)20/h3-10H,2,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWRBBGPWRRXOTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2,5-dichlorophenyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5867275.png)
![N-{[3-(4-methoxyphenyl)isoxazol-5-yl]methyl}-4-(trifluoromethoxy)benzamide](/img/structure/B5867281.png)
![2-thiophenecarbaldehyde [3-allyl-5-(4-ethoxybenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B5867285.png)


![N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5867300.png)
![3-imidazo[1,2-a]pyridin-2-yl-8-methoxy-2H-chromen-2-one](/img/structure/B5867313.png)
![2-{4-ethyl-5-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5867315.png)




![3-[4-methyl-3-(4-morpholinylsulfonyl)phenyl]acrylic acid](/img/structure/B5867361.png)

